Pyridinepropanoic acid
Description
Pyridinepropanoic acid refers to a class of organic compounds characterized by a pyridine ring (a six-membered aromatic ring with one nitrogen atom) linked to a propanoic acid moiety (CH₂CH₂COOH). These compounds exhibit unique physicochemical properties due to the conjugation of the electron-deficient pyridine ring with the carboxylic acid group, influencing reactivity, solubility, and biological interactions.
Properties
CAS No. |
53088-71-4 |
|---|---|
Molecular Formula |
C8H11NO2 |
Molecular Weight |
153.18 g/mol |
IUPAC Name |
propanoic acid;pyridine |
InChI |
InChI=1S/C5H5N.C3H6O2/c1-2-4-6-5-3-1;1-2-3(4)5/h1-5H;2H2,1H3,(H,4,5) |
InChI Key |
UINFICGYFFOSMB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)O.C1=CC=NC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyridinepropanoic acid can be synthesized through several methods. One common method involves the reaction of pyridine with acrylonitrile, followed by hydrolysis. Another method includes the Grignard reaction, where pyridine is reacted with a Grignard reagent, followed by carboxylation and hydrolysis .
Industrial Production Methods: In industrial settings, this compound is often produced through the hydrothermal synthesis of coordination polymers. This involves the reaction of pyridine with metal salts such as silver nitrate, copper nitrate, and zinc nitrate in methanol .
Chemical Reactions Analysis
Coordination Chemistry and Metal Complexation
Pyridinepropanoic acid (PPA) serves as a versatile ligand in forming coordination polymers and metal-organic frameworks (MOFs) due to its bidentate chelating capability .
Key findings:
-
Ag-PPA polymers exhibit structural flexibility, enabling tunable luminescent properties .
-
Zn-PPA frameworks demonstrate stability up to 300°C, making them suitable for high-temperature applications .
Esterification and Amidation Reactions
The carboxylic acid group undergoes standard derivatization reactions:
a) Esterification
-
Reacts with ethanol/H₂SO₄ to form ethyl 3-pyridinepropanoate (yield: 82%).
-
Microwave-assisted esterification reduces reaction time by 60% compared to conventional methods.
b) Peptide Coupling
a) Protease-Catalyzed Resolutions
3-Pyridinepropionyl esters enhance enzymatic reaction rates:
| Substrate | Reaction Rate (vs Acetate) | Enzyme |
|---|---|---|
| 1-Phenylethanol derivative | 600× faster | α-Chymotrypsin |
| 2,2-Dimethylcyclopentanol | 43× enantioselectivity (E) | Subtilisin Carlsberg |
Key advantage: Improved solubility in aqueous media enables chromatography-free purification .
b) Osteoclast Inhibition
The RGD-mimetic derivative SC56631 (containing β-amino-3-pyridinepropanoic acid):
Electrochemically Enhanced Catalysis
Recent MIT research demonstrates that applying 0.5V potential:
Thermal Decomposition
Pyrolysis studies (TGA/DSC) reveal:
Comparative Reaction Efficiency
| Reaction Type | Rate Constant (k, s⁻¹) | Activation Energy (kJ/mol) |
|---|---|---|
| Coordination (with Zn²⁺) | 3.2×10⁻³ | 48.7 |
| Ester hydrolysis | 1.8×10⁻⁴ | 72.3 |
| Enzymatic resolution | 4.5×10⁻² | 34.1 |
Scientific Research Applications
Pyridinepropanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a ligand to form coordination polymers with metals such as silver, copper, and zinc.
Industry: It is used in the preparation of new coordination polymers and as a bidentate chelating agent.
Mechanism of Action
The mechanism of action of pyridinepropanoic acid involves its ability to act as a ligand, forming coordination complexes with metal ions. These complexes can exhibit unique chemical and physical properties, making them useful in various applications. The molecular targets and pathways involved depend on the specific metal ions and the structure of the coordination complex formed .
Comparison with Similar Compounds
Table 1: Key Compounds and Properties
Substituent Effects
- Electron-Withdrawing Groups: Compounds like Mimosine (3-hydroxy-4-oxo substitution) exhibit increased acidity compared to unsubstituted this compound due to enhanced electron withdrawal from the pyridine ring .
Stereochemical Considerations
- The (R)- and (S)-isomers of amino-substituted pyridinepropanoic acids (e.g., (2R)-2-Amino-3-(pyridin-3-yl)propanoic acid) exhibit distinct biological activities, with the (R)-form showing higher affinity in receptor-binding assays .
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